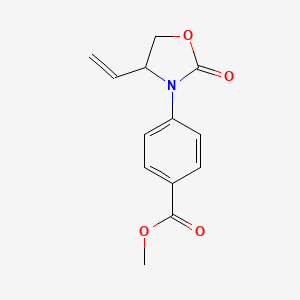

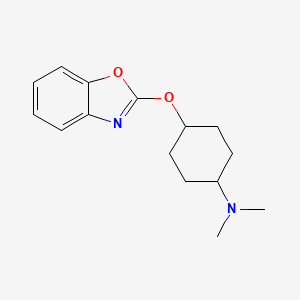

![molecular formula C20H23NO3S2 B2530765 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034593-96-7](/img/structure/B2530765.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the functionalization of the sulfonamide group or the aromatic ring. For instance, the synthesis of amino-(N-alkyl)benzenesulfonamides via direct N-alkylation with alcohols is described, showcasing a general strategy for the synthesis of complex molecules . Similarly, the synthesis of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides involves structural modifications on the benzamide ring . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography. For example, the study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed details about the conformation of the fused six-membered ring and the modes of supramolecular aggregation . These findings can provide a basis for understanding the molecular conformation and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including aromatic substitution and reactions with aldehydes to form fused-ring systems . The reactivity of the sulfonamide group and the aromatic ring is crucial in these transformations. The compound may similarly participate in such reactions, which could be useful in its functionalization or in the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating substituents can affect these properties . The compound , with its specific substituents, would likely exhibit unique properties that could be predicted based on the properties of similar compounds discussed in the papers.

Case Studies

While the papers do not provide direct case studies on the compound , they do offer insights into the biological activities of related compounds. For example, certain benzenesulfonamide derivatives exhibit strong anticancer activity , and others have been tested for their antibacterial properties . These studies suggest that the compound could also possess significant biological activities, warranting further investigation.

科学的研究の応用

1. Photodynamic Therapy and Photosensitization

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide derivatives have been researched for their potential in photodynamic therapy (PDT). A specific derivative, zinc(II) phthalocyanine substituted with this compound, has demonstrated significant properties as a photosensitizer. This includes high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making it potentially useful in Type II PDT mechanisms for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

2. Antiproliferative and Apoptotic Properties

Derivatives of this compound have been associated with antiproliferative effects against certain cancer cell lines. Studies indicate that hydroxyl-containing analogs of the compound show selectivity towards laryngeal cancer cells, triggering apoptosis and cell cycle arrest at the Sub-G1 phase. This interaction is believed to enhance the bioavailability of drugs in combination therapy, offering a potential pathway for chemotherapy (Haridevamuthu et al., 2023).

作用機序

Benzo[b]thiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . Some benzo[b]thiophene derivatives have shown high antibacterial activity against Staphylococcus aureus .

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S2/c1-12-9-13(2)15(4)20(14(12)3)26(23,24)21-10-18(22)17-11-25-19-8-6-5-7-16(17)19/h5-9,11,18,21-22H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGJGWHBSJSTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

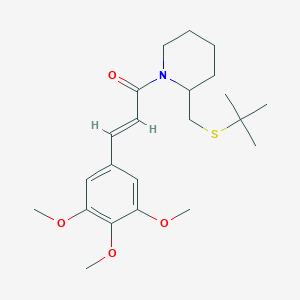

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

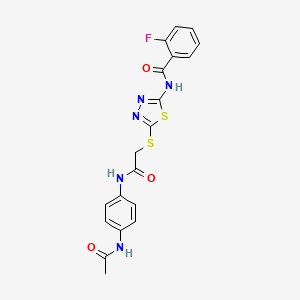

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)